molecular formula C20H25N3O4S2 B2733702 N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 898449-75-7

N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2733702
CAS No.: 898449-75-7
M. Wt: 435.56
InChI Key: CLCLNVSSSAFTTP-UHFFFAOYSA-N
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Description

N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a phenylsulfonyl group, an oxalamide linkage, and a thiophen-2-ylmethyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, using reagents such as phenylsulfonyl chloride.

    Oxalamide Linkage Formation: The oxalamide linkage is formed by reacting oxalyl chloride with the appropriate amine precursors.

    Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group is introduced through a substitution reaction, typically using thiophen-2-ylmethyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The phenylsulfonyl group may interact with enzymes or receptors, modulating their activity. The oxalamide linkage can facilitate binding to proteins or nucleic acids, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)acetamide
  • N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)urea

Uniqueness

N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide is unique due to its oxalamide linkage, which imparts distinct chemical and biological properties compared to similar compounds with acetamide or urea linkages

Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S2/c24-19(20(25)22-15-17-8-6-14-28-17)21-12-11-16-7-4-5-13-23(16)29(26,27)18-9-2-1-3-10-18/h1-3,6,8-10,14,16H,4-5,7,11-13,15H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCLNVSSSAFTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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